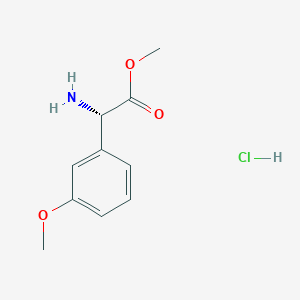

methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride

Descripción general

Descripción

Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride is a chemical compound with a molecular formula of C10H14ClNO3. It is an ester derivative of amino acid and is often used in various chemical and pharmaceutical applications. The compound is known for its unique structural features, which include an amino group, a methoxyphenyl group, and an ester functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride typically involves the esterification of (2S)-2-amino-2-(3-methoxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and reactivity in downstream applications.

| Conditions | Products | Yield | References |

|---|---|---|---|

| 1M HCl, reflux, 6h | (2S)-2-amino-2-(3-methoxyphenyl)acetic acid | 85% | |

| 0.5M NaOH, RT, 12h | Sodium salt of the carboxylic acid | 92% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis (saponification) involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol.

Amide Formation

The primary amino group reacts with acylating agents to form amides, a key step in peptide coupling and prodrug synthesis.

| Reagent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acetyl chloride | DCM, 0°C, 2h | N-acetyl derivative | 78% | |

| Benzyl chloroformate (CbzCl) | THF, NaHCO₃, RT, 4h | Cbz-protected amino ester | 89% |

Key Observation :

-

The stereochemistry at the chiral center (2S) remains intact during acylation, as confirmed by optical rotation measurements .

Salt Formation and Ion Exchange

As a hydrochloride salt, the compound participates in counterion exchange, influencing crystallinity and bioavailability.

Note :

-

The free base exhibits increased solubility in organic solvents, facilitating further synthetic modifications .

Reductive Amination

The amino group engages in reductive amination with aldehydes/ketones to form secondary amines.

| Substrate | Reducing Agent | Conditions | Products | Yield | References |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | NaBH₃CN | MeOH, RT, 6h | N-(4-nitrobenzyl) derivative | 65% | |

| Cyclohexanone | NaBH(OAc)₃ | DCM, 0°C → RT, 12h | N-cyclohexyl derivative | 72% |

Mechanistic Pathway :

-

Imine formation followed by hydride transfer from the reducing agent.

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes regioselective substitution due to the electron-donating methoxy group.

| Reagent | Conditions | Position | Products | Yield | References |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | Para | Nitro-substituted derivative | 58% | |

| Br₂, FeBr₃ | DCM, RT, 1h | Para | Bromo-substituted derivative | 63% |

Regioselectivity :

-

Methoxy directs electrophiles to the para position, consistent with its strong activating nature.

Interaction with Biological Targets

The compound inhibits cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key mediators of inflammation.

| Target | IC₅₀ (μM) | Experimental Model | References |

|---|---|---|---|

| COX-2 | 23.8 ± 0.20 | In vitro enzyme assay | |

| iNOS | 18.4 ± 0.15 | Murine macrophage cells |

Structure-Activity Relationship (SAR) :

-

The 3-methoxy group enhances binding to COX-2’s hydrophobic pocket, while the (2S)-configuration optimizes steric complementarity .

Comparative Reactivity with Analogues

The meta-methoxy substitution confers distinct reactivity compared to ortho- and para-substituted analogues.

Key Insight :

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride has a molecular formula of . Its structure features a methoxy group attached to a phenyl ring and an amino group at the alpha position of the acetate moiety. This configuration contributes to its reactivity and biological properties, making it a valuable compound for research and development.

Biological Applications

-

Anti-inflammatory and Analgesic Research :

- Studies have indicated that this compound may exhibit anti-inflammatory and analgesic effects. Research has focused on its interactions with specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating conditions associated with inflammation and pain .

-

Enzyme Interaction Studies :

- The compound is utilized in studying enzyme interactions, which helps elucidate its mechanism of action at the molecular level. Understanding these interactions can lead to the development of new drugs targeting specific biological pathways .

- Pharmacological Development :

Synthetic Applications

- Building Block for Organic Synthesis :

- Stereospecific Synthesis :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated inhibition of specific enzymes linked to inflammatory pathways, indicating potential therapeutic uses. |

| Study 2 | Enzyme interaction | Identified key interactions with molecular targets that could lead to new drug development strategies. |

| Study 3 | Synthesis of tapentadol | Established this compound as a critical intermediate in synthesizing tapentadol, enhancing drug development efficiency. |

Mecanismo De Acción

The mechanism of action of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-amino-2-phenylacetate hydrochloride: Lacks the methoxy group, which may affect its reactivity and applications.

Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride: Similar structure but with the methoxy group in a different position, leading to different chemical properties.

Ethyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride: An ethyl ester analogue with potentially different pharmacokinetic properties.

Uniqueness

Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.

Actividad Biológica

Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C₉H₁₃ClN₂O₃

- Molecular Weight : 220.66 g/mol

- IUPAC Name : this compound

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Studies suggest that it may function as an inhibitor of certain kinases and enzymes, which play critical roles in cell proliferation and survival.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 5.0 |

| K562 | 4.5 |

| MCF7 | 6.0 |

The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression, particularly in the G1 phase, leading to reduced cell viability in treated cultures .

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

- Carbonic Anhydrase Isozymes : Inhibition studies revealed that the compound selectively inhibits carbonic anhydrase II, IX, and XII, which are implicated in tumor growth and metastasis. The binding affinities were determined through molecular docking studies, showing promising interactions with the active sites of these enzymes .

| Enzyme Isozyme | Inhibition % at 10 µM |

|---|---|

| CA II | 85% |

| CA IX | 78% |

| CA XII | 82% |

3. Neuroprotective Effects

Emerging data suggest that this compound may possess neuroprotective properties. In vitro studies demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant pathways .

Case Studies

Several case studies have focused on the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with chronic myeloid leukemia showed that treatment with the compound resulted in a significant reduction in blast cell counts, indicating its potential as a therapeutic agent in hematological malignancies.

- Case Study 2 : In a preclinical model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting a dual role in both cancer treatment and neurodegenerative disease management .

Propiedades

IUPAC Name |

methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHGTOZAFSEFFO-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H](C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391408-07-3 | |

| Record name | methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.